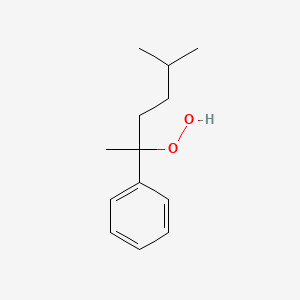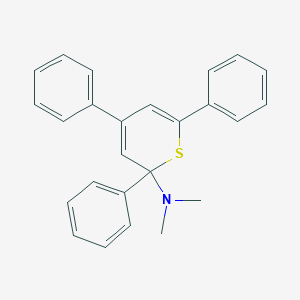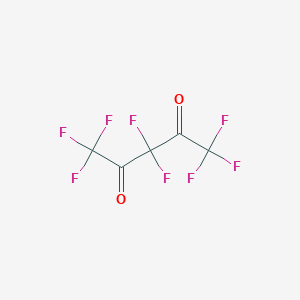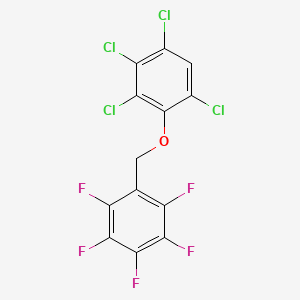
5-Methyl-2-phenylhexane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane backbone with methyl and phenyl substituents. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylhexane-2-peroxol typically involves the reaction of 5-Methyl-2-phenylhexan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of organic peroxides.
化学反応の分析
Types of Reactions
5-Methyl-2-phenylhexane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can oxidize other compounds, making it useful in organic synthesis.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary widely based on the substituent introduced.
科学的研究の応用
5-Methyl-2-phenylhexane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-2-phenylhexane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or oxidize other compounds. The molecular targets and pathways involved include:
Polymerization: Initiation of chain reactions leading to the formation of polymers.
Oxidation: Oxidation of organic substrates through radical intermediates.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-phenylhexane-2-peroxol
- 5-Methyl-2-phenylhexan-2-ol
- 2-Phenylhexane-2-peroxol
Uniqueness
5-Methyl-2-phenylhexane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methyl and phenyl substituents influence its chemical behavior, making it suitable for specific applications in polymerization and oxidation reactions.
特性
CAS番号 |
85981-61-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
(2-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(2)9-10-13(3,15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChIキー |
FQTZQOJDVAWDQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)(C1=CC=CC=C1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)

![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)


![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
